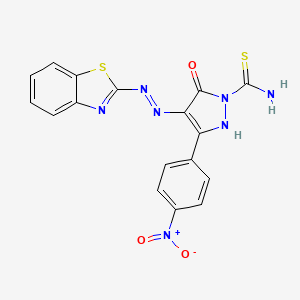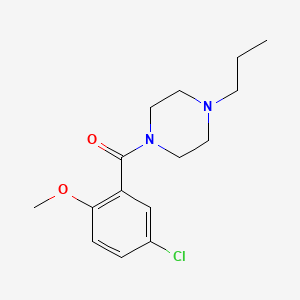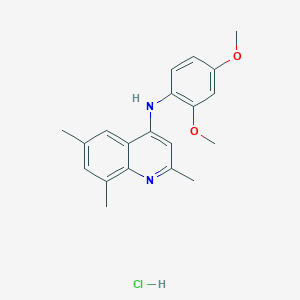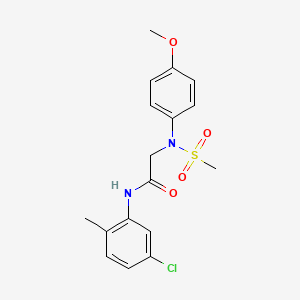![molecular formula C17H15ClN4O2 B5066444 6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a chemical compound that belongs to the class of pyrido[4,3-d]pyrimidin-5(6H)-one derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to have a high affinity for certain enzymes and proteins, which makes it a promising drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one have been studied extensively. This compound has been shown to have a potent cytotoxic effect on cancer cells, which makes it a promising anticancer drug candidate. It has also been shown to have antiviral and antibacterial properties, which makes it a potential drug candidate for the treatment of viral and bacterial infections. In addition, this compound has been shown to have a low toxicity profile, which makes it a promising drug candidate for clinical use.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments include its high yield and purity, reproducibility, and scalability. This compound is also relatively easy to synthesize, which makes it a cost-effective drug candidate. However, the limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research of 6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One direction is to investigate its potential as a drug candidate for the treatment of various cancers, viral infections, and bacterial infections. Another direction is to study its mechanism of action in greater detail to identify new targets for drug development. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield, purity, and scalability. Overall, the research of 6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the reaction of 2-amino-3-cyano-4-(2-chlorophenyl) pyridine with 4-morpholinecarboxaldehyde in the presence of a catalyst. The reaction proceeds via a one-pot three-component condensation reaction, which yields the desired compound in high yield and purity. The synthesis method of 6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Scientific Research Applications
6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, viral infections, and bacterial infections. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
6-(2-chlorophenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-3-1-2-4-15(13)22-6-5-14-12(16(22)23)11-19-17(20-14)21-7-9-24-10-8-21/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLQBUVYBYCFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)


![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
![2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B5066455.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)